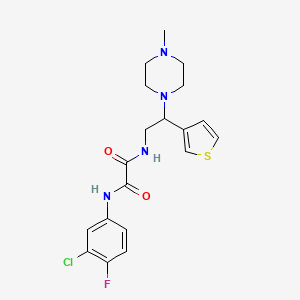
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClFN4O2S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C20H25ClFN5O2
- Molecular Weight : 421.9 g/mol
- Structural Components :
- A chloro and fluorine substituent on the phenyl ring.
- A piperazine moiety which enhances its pharmacokinetic properties.
- A thiophene ring that may contribute to its interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various signaling pathways, particularly those associated with cancer proliferation and inflammation.
- Receptor Binding : The structural features allow for selective binding to certain receptors, potentially influencing pathways related to neuropharmacology and cancer biology.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains, indicating potential as an antibiotic candidate .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of several tumor cell lines at micromolar concentrations, blocking cell cycle progression in the G2/M phase. This was corroborated by competitive binding assays showing significant inhibition of cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Similar derivatives have shown effectiveness against Mycobacterium smegmatis, suggesting that this class of compounds could be developed further as antibiotics.
Research Data Table
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2S/c1-24-5-7-25(8-6-24)17(13-4-9-28-12-13)11-22-18(26)19(27)23-14-2-3-16(21)15(20)10-14/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKCGFKFNWBYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













